molecular formula C15H22O3 B127192 Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate CAS No. 149325-57-5

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate

Cat. No. B127192
M. Wt: 250.33 g/mol
InChI Key: HXYGWWWKAJJCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate, also known as Octocrylene, is an organic compound used in the manufacturing of sunscreens and other cosmetic products. It is a colorless, oily liquid that is soluble in most organic solvents.

Mechanism Of Action

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate works by absorbing UVB radiation and converting it into heat energy. It does not break down in the presence of sunlight, making it a stable and long-lasting sunscreen agent.

Biochemical And Physiological Effects

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate has been shown to have low toxicity and is generally well-tolerated by the skin. It does not penetrate the skin barrier, making it a safe option for topical use. However, some studies have suggested that octocrylene may have estrogenic activity, which could potentially have negative effects on the endocrine system.

Advantages And Limitations For Lab Experiments

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate is a widely used sunscreen agent in the cosmetic industry, making it readily available for research purposes. However, its potential estrogenic activity may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research involving octocrylene. These include:
1. Investigating the potential estrogenic activity of octocrylene and its effects on the endocrine system.
2. Developing new methods for synthesizing octocrylene that are more environmentally friendly.
3. Studying the effects of octocrylene on marine ecosystems, as it is a common ingredient in many sunscreen products that can wash off into the ocean.
4. Exploring the use of octocrylene in combination with other sunscreen agents to improve the efficacy of sun protection products.

Synthesis Methods

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate is synthesized by the reaction of 2-ethylhexanol with 4-hydroxybenzoic acid in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation.

Scientific Research Applications

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate is widely used in the cosmetic industry due to its ability to absorb UVB radiation. It is also used in combination with other sunscreen agents to provide broad-spectrum protection against both UVA and UVB radiation. Scientific research has shown that octocrylene is a safe and effective sunscreen agent when used in appropriate concentrations.

properties

CAS RN

149325-57-5

Product Name

Tert-butyl 4-(4-hydroxybutan-2-yl)benzoate

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

tert-butyl 4-(4-hydroxybutan-2-yl)benzoate

InChI

InChI=1S/C15H22O3/c1-11(9-10-16)12-5-7-13(8-6-12)14(17)18-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3

InChI Key

HXYGWWWKAJJCMG-UHFFFAOYSA-N

SMILES

CC(CCO)C1=CC=C(C=C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(CCO)C1=CC=C(C=C1)C(=O)OC(C)(C)C

synonyms

Benzoic acid, 4-(3-hydroxy-1-methylpropyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.